molecular formula C16H15N5OS B2813524 1-Phenyl-3-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)urea CAS No. 2415585-71-4

1-Phenyl-3-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)urea

Cat. No.: B2813524
CAS No.: 2415585-71-4
M. Wt: 325.39
InChI Key: LWZZAXLFMATPBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Phenyl-3-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)urea is a compound that belongs to the class of organic compounds known as N-phenylureas. These compounds are characterized by a phenyl group linked to one nitrogen atom of a urea group. The thieno[3,2-d]pyrimidine moiety in this compound is known for its diverse biological activities, making it a subject of interest in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Phenyl-3-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)urea typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-3-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)urea can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and halides under various conditions depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Mechanism of Action

The mechanism of action of 1-Phenyl-3-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)urea involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Phenyl-3-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)urea is unique due to its specific combination of a thieno[3,2-d]pyrimidine core, azetidine ring, and phenylurea moiety.

Properties

IUPAC Name

1-phenyl-3-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5OS/c22-16(19-11-4-2-1-3-5-11)20-12-8-21(9-12)15-14-13(6-7-23-14)17-10-18-15/h1-7,10,12H,8-9H2,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWZZAXLFMATPBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC=NC3=C2SC=C3)NC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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